(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone
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Overview
Description
(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring substituted with a methyl group at the 2-position and a phenylmorpholino group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but differs in the substituents attached to the ring.
2-Methyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with different functional groups.
Uniqueness
(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a phenylmorpholino group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H18N2O2S/c1-13-20-16-8-7-15(11-18(16)24-13)19(22)21-9-10-23-17(12-21)14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3 |
InChI Key |
IDJAHCUQVZONOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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